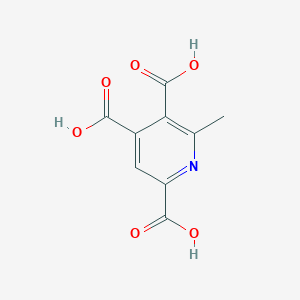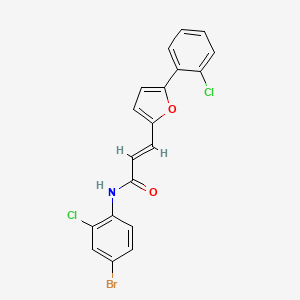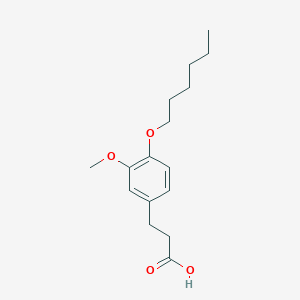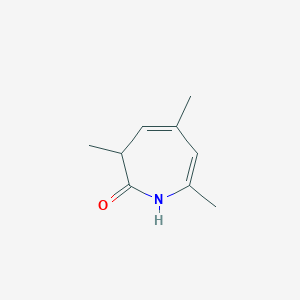
Tetraisobutyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisobutyltin is an organotin compound with the molecular formula C16H36Sn. It is a colorless, lipophilic oil that is used as a precursor to various organotin compounds. These compounds have applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Tetraisobutyltin can be synthesized through several methods. One common method involves the reaction of tin (IV) chloride with isobutyl chloride. This reaction can be carried out using the Grignard reaction, the Wurtz reaction, or butyl aluminum compounds . The reaction conditions typically involve the use of non-polar solvents such as benzene, ether, or tetrahydrofuran (THF) .
Chemical Reactions Analysis
Tetraisobutyltin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tin (IV) chloride and other organotin compounds. The major products formed from these reactions are tributyltin chloride and dibutyltin chloride . These compounds are used as stabilizers for polyvinyl chloride (PVC) and as biocides, fungicides, and wood preservatives .
Scientific Research Applications
Tetraisobutyltin has several scientific research applications. In chemistry, it is used as a precursor to synthesize other organotin compounds. In biology and medicine, it is used in the study of organotin toxicity and its effects on biological systems. In industry, it is used as a stabilizer for PVC and as a biocide and fungicide .
Mechanism of Action
The mechanism of action of tetraisobutyltin involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Tetraisobutyltin is similar to other tetraalkylstannanes, such as tetramethyltin, tetraethyltin, and tetrapropyltin . this compound is unique in its specific applications and properties. For example, it is more lipophilic and has different reactivity compared to other tetraalkylstannanes .
Conclusion
This compound is a versatile organotin compound with various applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important compound for scientific research and industrial use.
Properties
CAS No. |
3531-43-9 |
|---|---|
Molecular Formula |
C16H36Sn |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tetrakis(2-methylpropyl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c4*1-4(2)3;/h4*4H,1H2,2-3H3; |
InChI Key |
CKPJWJGGZOJURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Sn](CC(C)C)(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)


![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)

